molecular formula C15H20N2O3 B13026933 Tert-butyl3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate

Tert-butyl3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate

Cat. No.: B13026933
M. Wt: 276.33 g/mol
InChI Key: GOVJOHZWAZDTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate is a heterocyclic compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate typically involves the reaction of 3-hydroxy-3-(2-pyridinyl)-1-azetidinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Tert-butyl 3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-oxidanyl-3-pyridin-2-yl-azetidine-1-carboxylate is unique due to its specific structure, which combines a pyridine ring with an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 3-(oxiran-2-yl)-3-pyridin-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-14(2,3)20-13(18)17-9-15(10-17,12-8-19-12)11-6-4-5-7-16-11/h4-7,12H,8-10H2,1-3H3

InChI Key

GOVJOHZWAZDTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2CO2)C3=CC=CC=N3

Origin of Product

United States

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